molecular formula C19H20F3N3O2 B2802452 4-((6-methylpyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide CAS No. 1797129-72-6

4-((6-methylpyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Cat. No. B2802452
M. Wt: 379.383
InChI Key: VVTYIZWBDSRUEW-UHFFFAOYSA-N
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Description

The compound appears to be a derivative of piperidine, which is a common structure in many pharmaceutical drugs. The presence of the trifluoromethyl group and the pyridinyl group suggests that this compound could have interesting biological activities.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the trifluoromethyl group, and the coupling of the pyridinyl group. However, without specific information, it’s hard to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The piperidine ring would provide a cyclic structure, while the trifluoromethyl group would likely add a degree of electronegativity to the molecule. The pyridinyl group could potentially participate in pi stacking interactions.



Chemical Reactions Analysis

Again, without specific information, it’s hard to provide a detailed analysis of the chemical reactions this compound might undergo. However, the presence of the trifluoromethyl group could make the compound susceptible to nucleophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability.


Scientific Research Applications

Inhibitors of Soluble Epoxide Hydrolase

A study identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high-throughput screening, indicating the importance of certain heterocycles and phenyl group substitutions for potency and selectivity. This research suggests potential applications in investigating disease models through robust effects on biomarkers like 9, 10-epoxyoctadec-12(Z)-enoic acid (R. Thalji et al., 2013).

Anticancer Activity

Research into substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and their quinoline counterparts demonstrated anticancer activity against human breast cancer and kidney cells, highlighting the role of the chromene and quinoline moieties when attached to pyrimide and piperazine groups (I. Parveen et al., 2017).

CGPR Receptor Inhibition

An enantioselective process was developed for a CGRP (calcitonin gene-related peptide) receptor antagonist, indicating applications in therapeutic strategies against conditions modulated by CGRP receptors, such as migraine and inflammation (Reginald O. Cann et al., 2012).

Non-Linear Optical (NLO) Properties

Synthesis and characterization of compounds with potential NLO properties and molecular docking analyses indicate their application in the development of materials with electronic and photonic applications. Molecular docking suggested interactions that may contribute to anticancer activity through inhibition of tubulin polymerization (R. Jayarajan et al., 2019).

Glycine Transporter 1 Inhibition

Identification of compounds as potent and orally available inhibitors of the glycine transporter 1 (GlyT1) suggests applications in neuropsychiatric disorders where modulation of glycine levels could be therapeutic, such as schizophrenia and cognitive disorders (Shuji Yamamoto et al., 2016).

Anti-Angiogenic and DNA Cleavage Activities

Novel piperidine-4-carboxamide derivatives showed significant anti-angiogenic and DNA cleavage activities, indicating their potential as anticancer agents by inhibiting blood vessel formation and interacting with DNA (Vinaya Kambappa et al., 2017).

Safety And Hazards

Without specific information, it’s hard to provide a detailed analysis of the safety and hazards associated with this compound. However, like all chemicals, it should be handled with care to avoid exposure and potential harm.


Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s intended to be a pharmaceutical drug, future research could focus on optimizing its structure to improve its efficacy and reduce any potential side effects.


properties

IUPAC Name

4-(6-methylpyridin-2-yl)oxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O2/c1-13-5-4-8-17(23-13)27-14-9-11-25(12-10-14)18(26)24-16-7-3-2-6-15(16)19(20,21)22/h2-8,14H,9-12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTYIZWBDSRUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((6-methylpyridin-2-yl)oxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide

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